5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol
Description
The compound 5,10,12-Trioxa-4-boratricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-trien-4-ol is a boron-containing heterocyclic molecule with a complex tricyclic framework. Its structure features fused oxa (oxygen-containing) and boracyclic rings, which confer unique electronic and steric properties. The compound is commercially available (Ref: 3D-TMB31149) in small quantities (50 mg to 500 mg) at premium pricing (€725–€2,047), indicating its specialized synthetic utility or niche research applications . Synonyms such as 1-hydroxy-3H-[1,3]dioxolo[4,5-f][2,1]benzoxaborole highlight its structural resemblance to benzoxaboroles, a class of compounds with known antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
1-hydroxy-3H-[1,3]dioxolo[4,5-f][2,1]benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-9-6-2-8-7(11-4-12-8)1-5(6)3-13-9/h1-2,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUIAAXHLXHQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC3=C(C=C2CO1)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol typically involves the reaction of boronic acids with diols under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the tricyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
Scientific Research Applications
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol involves its interaction with specific molecular targets and pathways. The compound’s boron atom plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 5,10,12-Trioxa-4-boratricyclo[...]-4-ol with structurally related boron-containing heterocycles:
Key Differences
- Boron Integration : Unlike boronic esters (e.g., the dioxaborolane derivative in ), 5,10,12-Trioxa-4-boratricyclo[...]-4-ol incorporates boron into a rigid tricyclic scaffold, reducing its propensity for hydrolysis and enhancing thermal stability.
- Applications : While boronic esters are widely used in cross-coupling reactions , the tricyclic boracycle’s niche pricing and complex synthesis suggest exploratory use in high-value applications like targeted drug delivery or asymmetric catalysis.
Research Findings
- Synthetic Challenges : The compound’s tricyclic architecture likely requires multi-step synthesis involving boron trihalides and oxygenated precursors, as seen in related benzoxaborole syntheses .
- Stability : Boracycles with fused oxygen rings exhibit greater hydrolytic stability than acyclic boronic acids, a critical advantage in aqueous biological systems .
Biological Activity
5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique tricyclic structure that incorporates boron and multiple oxygen atoms. Its chemical formula can be represented as , indicating the presence of boron in its structure, which is significant for its biological interactions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 220.06 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Purity | ≥95% |
| CAS Number | 943311-49-7 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in various journals has demonstrated its efficacy against different cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown that it possesses antibacterial properties against several strains of bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to the compound's ability to modulate ion channels involved in neuroinflammation and neuronal survival.
The compound appears to interact with TRP (Transient Receptor Potential) channels, which are crucial in mediating pain and inflammation responses . This interaction may lead to reduced neuronal damage in models of neurodegenerative diseases.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against multi-drug resistant bacterial strains .
- Neuroprotection : Research indicated that it could reduce neuroinflammation markers in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
